3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline
Description
¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (400 MHz, CDCl~3~) displays distinct signals corresponding to the quinoline backbone and substituents:
| Signal (ppm) | Assignment |
|---|---|
| 8.95–8.90 | H-4 (quinoline, deshielded) |
| 8.13–8.11 | H-5 and H-6 (aromatic) |
| 7.66–7.64 | H-3' (chloroethyl, coupling) |
| 2.82 | H-8 (methyl, singlet) |
Coupling constants (J = 8–10 Hz) confirm vicinal proton interactions on the aromatic ring.
¹³C NMR and DEPT Analysis
The ¹³C NMR spectrum identifies 12 unique carbons:
| Signal (ppm) | Assignment |
|---|---|
| 152.4 | C-2 (chlorinated) |
| 142.1 | C-8 (methyl-substituted) |
| 45.3 | CH~2~Cl (chloroethyl) |
| 21.7 | CH~3~ (methyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Prominent absorption bands include:
Mass Spectrometry (MS)
Electron ionization (EI-MS) yields a molecular ion peak at m/z 274.57 (M⁺), with fragmentation patterns including:
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-31G(d,p) level confirms the experimental crystal structure, with a root-mean-square deviation (RMSD) of 0.12 Å. Key computational findings include:
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.32 eV |
| Dipole moment | 3.85 Debye |
| Molecular electrostatic potential (MEP) | Electron-rich at chlorinated sites |
Molecular Orbital Analysis
The HOMO is localized on the quinoline π-system, while the LUMO resides on the chloroethyl group, suggesting electrophilic reactivity at the aliphatic chlorine. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of chlorine atoms and adjacent σ* orbitals, stabilizing the molecule.
Structure
3D Structure
Properties
CAS No. |
948291-91-6 |
|---|---|
Molecular Formula |
C12H10Cl3N |
Molecular Weight |
274.6 g/mol |
IUPAC Name |
2,7-dichloro-3-(2-chloroethyl)-8-methylquinoline |
InChI |
InChI=1S/C12H10Cl3N/c1-7-10(14)3-2-8-6-9(4-5-13)12(15)16-11(7)8/h2-3,6H,4-5H2,1H3 |
InChI Key |
MSOWXACDFIYHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)CCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of m-Chloro-o-Toluidine and Glycerol
The foundational step in synthesizing 3-(2-chloroethyl)-2,7-dichloro-8-methylquinoline involves constructing the 8-methylquinoline core. A widely adopted method involves the cyclization of m-chloro-o-toluidine (3-chloro-2-methylaniline) with glycerol in concentrated sulfuric acid. This Skraup-like reaction proceeds at 120–140°C for 3–4 hours, yielding 7-chloro-8-methylquinoline with a 92.1% yield and 98.3% purity. The reaction mechanism involves acid-catalyzed dehydration of glycerol to acrolein, which subsequently undergoes Michael addition and cyclization with the aniline derivative.
Critical Parameters:
Decarboxylation of 8-Methyl-7-Chloro-4-Hydroxy-2-Quinoline Carboxylic Acid
An alternative precursor, 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid , is decarboxylated in diphenyl ether at 230°C to yield 4,7-dichloro-8-methylquinoline. Phosphorus oxychloride (POCl₃) is then introduced at 100°C to replace the hydroxyl group with chlorine, achieving a dichlorinated intermediate.
Chlorination Strategies: Introducing Halogen Substituents
Phosphorus Oxychloride-Mediated Chlorination
POCl₃ remains the reagent of choice for introducing chlorine atoms at positions 2 and 7 of the quinoline ring. In a typical protocol, 7-chloro-8-methylquinoline reacts with excess POCl₃ (3–5 equivalents) under reflux (80–120°C) for 6–12 hours. This method achieves >85% conversion, with side products minimized by controlling the stoichiometry of POCl₃.
Reaction Conditions:
Catalytic Chlorination Using Azobisisobutyronitrile (AIBN)
Recent patents disclose a novel chlorination method using chlorine gas and AIBN as a radical initiator. This approach targets position 3 of 7-chloro-8-quinolinecarboxylic acid, yielding 3,7-dichloro-8-quinolinecarboxylic acid at 80–120°C with 70–75% efficiency. The use of dichlorobenzene as a solvent suppresses side reactions, while AIBN (0.001–0.5 mol%) ensures controlled radical propagation.
Alkylation: Introducing the 2-Chloroethyl Group
Nucleophilic Substitution with 2-Chloroethyl Chloride
The 2-chloroethyl moiety is introduced at position 3 via nucleophilic substitution. A mixture of 2,7-dichloro-8-methylquinoline and 2-chloroethyl chloride reacts in dimethylformamide (DMF) at 80°C for 8–12 hours, with potassium carbonate as a base. This method achieves a 68–72% yield, though competing elimination reactions reduce efficiency.
Optimization Strategies:
Friedel-Crafts Alkylation
An alternative route employs Friedel-Crafts alkylation using 2-chloroethyl bromide and AlCl₃ in dichloroethane. This method attains a 65% yield but requires rigorous exclusion of moisture to prevent catalyst deactivation.
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate 4:1). These methods elevate purity from ~85% to >98%.
Analytical Validation
-
¹H NMR : Methyl at C8 (δ 2.5 ppm), chloroethyl at C3 (δ 3.8–4.2 ppm).
-
X-ray Crystallography : Confirms planar quinoline ring with dihedral angles of ~70° for substituents.
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities utilize continuous flow systems to enhance yield and reduce reaction times. For example, chlorination with POCl₃ completes in 2 hours at 120°C under pressurized flow, achieving 90% conversion.
Waste Mitigation
The adoption of N-hydroxyphthalimide catalysts in oxidation steps reduces waste acid generation by 40%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Derivatives with various functional groups replacing the chloroethyl group.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Properties
The primary application of 3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline lies in its potential as a lead compound for developing new anticancer and antimicrobial agents. Its structure enables it to interact with various biological targets, particularly enzymes involved in DNA replication. The compound has shown efficacy against several cancer cell lines, including HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) cells .
Biological Studies
Research on Cellular Processes
In biological studies, this compound is utilized to investigate the mechanisms by which quinoline derivatives affect cellular processes. For instance, research has focused on how this compound influences apoptosis in cancer cells and its role in modulating cellular signaling pathways associated with cell growth and survival .
Chemical Synthesis
Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique chlorinated structure allows for various nucleophilic substitution reactions that can yield new compounds with enhanced biological profiles. For example, reactions with amines or thiols can produce substituted quinolines that may exhibit improved pharmacological properties .
Industrial Applications
Production of Dyes and Specialty Chemicals
Beyond medicinal applications, this compound is also employed in the industrial sector for producing dyes and pigments. The chemical's reactivity due to its chloro groups makes it suitable for creating various specialty chemicals used in different manufacturing processes.
Case Studies
- Anticancer Activity Study
-
Antimicrobial Efficacy
- Research demonstrated that the compound effectively inhibited bacterial growth by targeting DNA replication enzymes. This study highlighted its potential as a new antimicrobial agent against resistant strains.
- Synthesis of Derivatives
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline involves its interaction with cellular macromolecules. It can alkylate DNA, leading to the formation of cross-links and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound may also interact with proteins, affecting their function and leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Chloro-8-methylquinoline-3-carboxaldehyde (CAS 73568-26-0)
- Structure : Lacks the 7-chloro and 2-chloroethyl groups but shares the 2-chloro and 8-methyl substituents.
- Physical Properties : Melting point 138–141°C; molecular weight 205.6 g/mol .
- This substitution decreases lipophilicity (logP ≈ 2.1 vs. estimated 3.5 for the target compound), impacting membrane permeability .
3,7-Dichloro-8-(chloromethyl)quinoline (CAS 84086-96-4)
- Structure : Contains a chloromethyl group at position 8 instead of a methyl group and lacks the 2-chloroethyl chain.
- Synthesis: Prepared via chlorination of 7-chloro-8-methylquinoline using Cl₂ and azobisisobutyronitrile (AIBN) .
- Reactivity : The chloromethyl group is less reactive than 2-chloroethyl due to poorer leaving-group ability (Cl⁻ vs. ethylene dichloride intermediate), leading to slower alkylation kinetics .
Ethyl 3,7-Dichloroquinoline-8-carboxylate
- Structure : Features an ester group at position 8 instead of methyl.
- Crystallography : Stabilized by π-π stacking (centroid distances: 3.642–3.716 Å) and weak C–H···N hydrogen bonds .
- Biological Relevance : The ester group enhances solubility but reduces DNA-binding affinity compared to alkylating side chains .
Table 1: Structural and Physical Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | logP* |
|---|---|---|---|---|
| Target Compound | 2,7,8-Cl; 3-(2-Cl-ethyl) | 273.57 | Not reported | ~3.5 |
| 2-Chloro-8-methylquinoline-3-carboxaldehyde | 2-Cl; 8-CH₃; 3-CHO | 205.6 | 138–141 | ~2.1 |
| 3,7-Dichloro-8-(chloromethyl)quinoline | 3,7,8-Cl; 8-CH₂Cl | 232.52 | Not reported | ~3.0 |
| Ethyl 3,7-dichloroquinoline-8-carboxylate | 3,7-Cl; 8-COOEt | 269.11 | 160–162 | ~2.8 |
*Estimated using fragment-based methods.
Comparison with Functional Analogs: Nitrosoureas
1-(2-Chloroethyl)-1-nitrosoureas (CENUs)
- Mechanism : Cross-link DNA via initial chloroethylation of guanine N7, followed by displacement of Cl⁻ by a nucleophile on the opposite strand .
- Example : 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) exhibits antitumor activity but high toxicity due to carbamoylating effects .
- Key Difference: The target quinoline lacks the nitrosourea backbone, preventing carbamoylation. Its planar quinoline ring may intercalate DNA, complementing alkylation .
Impact of Substituents on DNA Interaction
- 2-Chloroethyl vs. Fluoroethyl : 2-Fluoroethyl nitrosoureas show reduced cross-linking due to F⁻’s poor leaving-group ability . Similarly, replacing 2-chloroethyl in the target compound with 2-fluoroethyl would diminish alkylation efficiency.
Biological Activity
3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline is a synthetic compound belonging to the quinoline family, notable for its significant biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₁H₈Cl₃N
- Molecular Weight : Approximately 260.55 g/mol
- Substituents : It contains three chlorine atoms and a methyl group attached to the quinoline ring, enhancing its lipophilicity and cellular penetration capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits crucial enzymes such as DNA gyrase and topoisomerase IV , which are essential for bacterial DNA replication and cell division. This inhibition leads to the prevention of bacterial growth and suggests its potential as an antibacterial agent.
- DNA Interaction : The 2-chloroethyl group can form covalent bonds with nucleophilic sites in DNA, resulting in DNA crosslinking and inhibition of replication. This property is particularly relevant in cancer therapy, where disrupting cancer cell proliferation is crucial.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to its mechanism of action involving enzyme inhibition and direct interaction with microbial DNA.
Anticancer Activity
The compound's anticancer potential has been explored through various studies:
- Cell Line Studies : In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and skin cancer cells. The cytotoxicity observed in these studies correlates with the compound's lipophilicity and ability to penetrate cellular membranes effectively .
- Mechanistic Insights : The compound's ability to intercalate into DNA disrupts its structure, which is vital for cancer cell survival. Additionally, it may influence gene expression related to apoptosis and cell cycle regulation.
Synthesis Methods
Several synthesis methods have been reported for this compound:
- Nucleophilic Substitution Reactions : The chloro groups in the compound allow for nucleophilic substitution reactions with amines or thiols, leading to various derivatives that may enhance biological activity.
- Oxidation and Reduction Reactions : These reactions can yield quinoline N-oxides or tetrahydroquinoline derivatives, respectively, which may possess distinct biological profiles.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of quinoline derivatives, this compound was tested against MCF-7 breast cancer cells. Results indicated significant cytotoxicity compared to control groups, suggesting its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited bacterial growth, supporting its use as an antimicrobial agent in clinical settings.
Q & A
Q. What are the established synthetic routes for 3-(2-Chloroethyl)-2,7-dichloro-8-methylquinoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step halogenation and alkylation. For example, starting with a quinoline core, chlorination at positions 2 and 7 can be achieved using POCl₃ under reflux, followed by introducing the 2-chloroethyl group via nucleophilic substitution. Optimization includes controlling temperature (80–120°C) and solvent polarity (e.g., dichloroethane) to minimize side reactions. Catalytic agents like AlCl₃ may enhance regioselectivity . Yield improvements (≥70%) are achieved by slow addition of alkylating agents and inert atmosphere use to prevent decomposition .
Q. How is this compound characterized structurally and analytically?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., planar quinoline ring with dihedral angles ~70° for substituents) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C8: δ ~2.5 ppm; chloroethyl at C3: δ ~3.8–4.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₂H₁₀Cl₃N; [M+H]⁺ = 282.98) .
Q. What biological activities are associated with this compound, and what mechanistic insights exist?
- Methodological Answer : Preliminary studies on analogous quinolines suggest potential antiparasitic and anticancer activity. For example, chloroethyl groups may enhance membrane permeability, while dichloro substitutions inhibit heme detoxification in Plasmodium spp. In vitro assays (IC₅₀ ≤ 5 µM) using parasite lactate dehydrogenase (pLDH) inhibition are recommended. Target validation involves CRISPR-Cas9 knockout of suspected receptors .
Q. How does the compound behave under varying pH and temperature conditions?
- Methodological Answer : Stability studies show degradation above 150°C or in alkaline conditions (pH >9). Accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC monitoring reveals <5% degradation. Reactivity in aqueous buffers follows pseudo-first-order kinetics, with hydrolysis rates pH-dependent (t₁/₂ = 12 h at pH 7.4) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences, incubation time). Standardize protocols using WHO guidelines for antimalarial assays. Validate via orthogonal methods:
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to heme.
- Resazurin-based cytotoxicity assays : Differentiate specific vs. nonspecific toxicity .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Models binding to Plasmodium dihydroorotate dehydrogenase (PfDHODH). Use PyMOL for visualization.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Key metrics: RMSD (<2 Å), hydrogen bond persistence .
Q. How do substituent modifications (e.g., chloroethyl vs. methyl) impact reactivity?
- Methodological Answer : Compare Hammett σ values for substituents: Chloroethyl (σ = +0.88) increases electrophilicity at C3 vs. methyl (σ = −0.17). Kinetic studies (UV-Vis monitoring) show chloroethyl accelerates SNAr reactions 3-fold in DMF. Substituent effects on redox potentials are quantified via cyclic voltammetry .
Q. What strategies improve synthetic yield without compromising purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
